molecular formula C20H16BrClN2O5 B15040736 (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15040736
M. Wt: 479.7 g/mol
InChI Key: NSELQONLSUBVRC-RIYZIHGNSA-N
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Description

The compound (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including bromine, ethoxy, methoxy, and chlorophenyl groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between a substituted benzaldehyde and a pyrimidine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-bromo-4-ethoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(4-ethoxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with ethoxy and methoxy groups, makes it a versatile compound for various applications and research studies.

Properties

Molecular Formula

C20H16BrClN2O5

Molecular Weight

479.7 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H16BrClN2O5/c1-3-29-17-15(21)9-11(10-16(17)28-2)8-14-18(25)23-20(27)24(19(14)26)13-6-4-12(22)5-7-13/h4-10H,3H2,1-2H3,(H,23,25,27)/b14-8+

InChI Key

NSELQONLSUBVRC-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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